2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide
Description
2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide (CAS: 1340737-22-5) is a pyridine-based sulfonamide derivative characterized by a 4-ethoxyphenylamino substituent at the 2-position and a sulfonamide group at the 3-position of the pyridine ring. Its molecular formula is C₁₄H₁₅N₃O₃S, with a molecular weight of 329.36 g/mol (calculated). The compound is synthesized via nucleophilic substitution and sulfonylation reactions, achieving a purity of 90% in commercial batches .
Properties
IUPAC Name |
2-(4-ethoxyanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-11-7-5-10(6-8-11)16-13-12(20(14,17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMKJJOWYKKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 2-amino-3-pyridinesulfonamide with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide and its analogs:
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Substituents | Purity | Potential Applications |
|---|---|---|---|---|---|---|
| This compound | 1340737-22-5 | C₁₄H₁₅N₃O₃S | 329.36 | 4-Ethoxyphenylamino, sulfonamide | 90% | Drug development, enzyme inhibition |
| N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide | 1291856-03-5 | C₂₁H₂₃N₃O₂S | 381.49 | 4-Ethylphenyl groups | N/A | Research intermediates |
| 2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide | 1340970-26-4 | C₁₁H₉F₂N₃O₂S | 285.27 | 3,4-Difluorophenylamino | N/A | Antibacterial/antifungal agents |
| 4-Ethoxypicoline | 18615-87-7 | C₈H₁₁NO | 137.18 | Ethoxy at pyridine 4-position | 98% | Organic synthesis building block |
| Sulfosulfuron (pesticide) | 141776-32-1 | C₁₆H₁₈N₆O₇S₂ | 470.49 | Pyrimidine-sulfonamide, ethylsulfonyl | N/A | Herbicide (agricultural use) |
Key Observations:
- Ethoxy vs.
- Halogen Effects: The 3,4-difluoro substituent in 2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide enhances electronegativity and may improve binding to hydrophobic enzyme pockets .
- Simpler Pyridine Derivatives : 4-Ethoxypicoline lacks the sulfonamide group, limiting its bioactivity but making it a versatile intermediate in synthetic chemistry .
- Agricultural Sulfonamides : Sulfosulfuron and related pesticides (e.g., rimsulfuron, azimsulfuron) share the sulfonamide group but incorporate triazine or pyrimidine cores, underscoring the role of heterocycles in agrochemical design .
Research Findings and Functional Insights
Binding Affinity and Computational Modeling
For example:
- Sulfonamides in pesticides (e.g., sulfosulfuron) inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis .
- The ethoxy group in this compound may mimic substrates of human carbonic anhydrase or bacterial dihydropteroate synthase, common targets for sulfonamide drugs.
Pharmacological Potential
- Antimicrobial Activity: Fluorinated analogs (e.g., 2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide) show enhanced activity against Gram-positive bacteria, attributed to fluorine’s electron-withdrawing effects .
- Enzyme Inhibition : Ethoxyphenyl-substituted sulfonamides may target cyclooxygenase-2 (COX-2) or kinases, though further in vitro validation is needed.
Biological Activity
2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a pyridine ring substituted with an ethoxyphenyl amino group and a sulfonamide moiety. This structure is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with a pyridine-3-sulfonamide scaffold exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown promising results against various fungi, particularly strains of Candida.
Case Study: Antifungal Activity
A study synthesized several 4-substituted pyridine-3-sulfonamides and evaluated their antifungal activity against Candida albicans and other species. Many derivatives demonstrated greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group significantly influenced antifungal potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 26 | ≤ 25 | Candida albicans |
| Compound 34 | ≤ 25 | Rhodotorula mucilaginosa |
| Fluconazole | > 25 | Candida spp. |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds in this class have shown the ability to inhibit cell proliferation in several cancer cell lines.
The proposed mechanism includes the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, compounds derived from pyridine-3-sulfonamides demonstrated IC50 values in the low micromolar range against HeLa cells, indicating significant antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.08–12.07 | Tubulin polymerization inhibition |
| MCF-7 | 1.48–5.33 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory responses in various cell types.
In Vivo Studies
In vivo experiments demonstrated that certain derivatives reduced microglial activation and astrocyte proliferation in models of neuroinflammation. This suggests potential applications in treating neurodegenerative diseases associated with inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyridine-3-sulfonamide derivatives. Modifications to the sulfonamide group and the introduction of different aryl substituents can enhance potency and selectivity against specific targets.
Key Findings from SAR Studies
- Sulfonamide Modifications : Alterations to the sulfonamide nitrogen can significantly impact antibacterial activity.
- Aryl Substituents : The nature of the aryl group influences both solubility and biological efficacy.
- Molecular Docking Studies : Computational studies have identified key binding interactions with target proteins, aiding in the design of more effective compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
